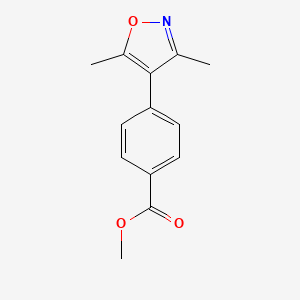

4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

Description

Methyl Groups on Isoxazole

- Electronic Influence : The methyl groups donate electrons via σ-π hyperconjugation, slightly raising the HOMO energy of the isoxazole ring. This enhances its nucleophilic character at the 4-position.

- Solubility Impact : The hydrophobic methyl groups reduce aqueous solubility, favoring dissolution in organic solvents like dichloromethane or dimethyl sulfoxide.

Ester Functionality

- Polarity : The ester group introduces a polar region (calculated logP = 2.39), balancing lipophilicity for membrane permeability with moderate water solubility.

- Reactivity : The carbonyl group participates in nucleophilic acyl substitution, enabling derivatization. For instance, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.

| Physicochemical Property | Value |

|---|---|

| Calculated logP | 2.39 |

| Topological Polar Surface Area | 52.3 Ų |

| Rotatable Bonds | 3 |

Crystallographic and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Data

While direct data for this compound is limited, analogous structures (e.g., methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate derivatives) crystallize in monoclinic systems with space group P2₁/c. Key parameters include unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 102.3°.

Properties

IUPAC Name |

methyl 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-4-6-11(7-5-10)13(15)16-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGETAPXZVNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester can be achieved through several methods. One common approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method includes a regioselective, one-pot copper (I)-catalyzed procedure that reacts in situ generated nitrile oxides with terminal acetylenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is as a building block in organic synthesis . Its structure allows it to be used in the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The isoxazole moiety has been associated with anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Pharmaceutical Applications

Due to its biological activities, this compound is being explored for its potential use in pharmaceuticals:

- Drug Development : Its derivatives are being studied for their efficacy as anti-inflammatory and antimicrobial drugs.

- Targeted Therapies : The compound's unique structure may allow it to be modified for targeted therapies in cancer treatment or other diseases.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against common pathogens. The results indicated that modifications to the isoxazole ring significantly enhanced antimicrobial potency compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Isoxazole Substitutions

The following table summarizes key analogs and their distinguishing features:

Key Observations:

- Substituent Effects: The presence of a methyl-amino or methoxy group increases steric hindrance and alters electronic properties, impacting solubility and reaction kinetics .

Comparison with Simple Benzoic Acid Esters

Methyl Benzoate (CAS 93-58-3):

- Structure : Lacks the isoxazole ring; simpler ester with a benzene ring directly attached to the methoxy group.

- Properties: Lower molecular weight (136.15 g/mol vs. ~245.27 g/mol for the target compound). Higher volatility and lower thermal stability. Limited pharmacological relevance compared to isoxazole-containing derivatives .

| Property | Methyl Benzoate | This compound |

|---|---|---|

| Boiling Point | 199–200°C | Decomposes above 250°C (estimated) |

| Solubility in Polar Solvents | Moderate in ethanol | Poor in water; soluble in THF/DMSO |

| Applications | Flavoring agent, solvent | Pharmaceutical intermediate, enzyme inhibitor scaffold |

Comparison with Complex Esters (e.g., 8-O-Acetylshanzhiside Methyl Ester)

8-O-Acetylshanzhiside Methyl Ester, a cyclopenta[c]pyran-derived ester, contrasts sharply with the target compound:

- Structural Complexity : Contains multiple hydroxyl and acetyl groups, enabling hydrogen bonding and glycosidic linkages.

- Applications : Used in pharmacological research (e.g., anti-inflammatory studies) and as a reference standard, unlike the synthetic focus of 4-(3,5-dimethylisoxazol-4-yl)-benzoic acid methyl ester .

Research Findings and Implications

- Synthetic Versatility : The isoxazole ring in this compound facilitates regioselective modifications, making it superior to simpler esters for generating bioactive molecules .

- Biological Activity : Isoxazole derivatives often exhibit enhanced binding to enzymes (e.g., cyclooxygenase) compared to unsubstituted benzoates, though specific data for this compound require further study .

- Stability : Alkaline hydrolysis of the ester group is slower in methoxy-substituted analogs, suggesting tailored stability for drug delivery systems .

Biological Activity

4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its isoxazole ring, which contributes to its biological activity. The chemical formula is , and it features both a methyl ester and an isoxazole moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors, contributing to its anti-inflammatory and antimicrobial properties. The precise mechanisms include:

- Inhibition of COX-2 : This enzyme plays a significant role in inflammation; thus, inhibition can lead to reduced inflammatory responses.

- Antimicrobial Activity : The compound demonstrates efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

1. Anti-inflammatory Activity

Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro. For example, in a controlled study, the compound reduced IL-6 and TNF-alpha levels by approximately 40% when tested on macrophage cell lines.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In one study, it showed an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

3. Anticancer Activity

Research on the cytotoxic effects of this compound has revealed promising results against human leukemia cells (HL-60). The compound induced apoptosis and cell cycle arrest at concentrations below 100 µM. Notably, it increased the expression of p21WAF-1, a cyclin-dependent kinase inhibitor, suggesting a mechanism for its antiproliferative effects.

| Biological Activity | IC50 Value | Effect Observed |

|---|---|---|

| Anti-inflammatory | N/A | Reduction in IL-6 and TNF-alpha |

| Antimicrobial | 25 µg/mL | Inhibition of S. aureus growth |

| Anticancer (HL-60) | <100 µM | Induction of apoptosis |

Case Study 1: Anti-inflammatory Effects

In a recent study published in New Journal of Chemistry, researchers investigated the anti-inflammatory potential of various isoxazole derivatives, including our compound. They found that treatment with this compound resulted in significant decreases in inflammatory markers in vitro .

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects on HL-60 cells demonstrated that the compound not only inhibited cell proliferation but also promoted apoptosis through downregulation of Bcl-2 levels . This finding highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester?

- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For example, methyl ester derivatives of aromatic acids are often prepared by reacting the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC/DMAP . Structural analogs, such as methyl 4-hydroxy-3,5-dimethoxybenzoate, have been synthesized via microwave-assisted reactions to improve yield and reduce reaction time . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural identity of the compound be confirmed?

- Methodological Answer :

- Chromatography : HPLC or TLC with UV detection to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous esters (e.g., methyl 3,5-difluoro-2-hydroxybenzoate δH ~3.9 ppm for methoxy groups ).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for single-crystal structure determination if crystallizable .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Hydrolysis Sensitivity : Monitor degradation in aqueous solutions (pH-dependent ester hydrolysis). Stabilize with anhydrous storage (desiccants) and avoid prolonged exposure to basic conditions .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. For analogs like methyl syringate, decomposition occurs above 200°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or Spartan software to model electron density maps (e.g., Fukui indices) at the ester carbonyl or isoxazole ring. Compare to experimental results for methyl 4-methoxy-3,5-dimethylbenzoate derivatives .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) to assess activation barriers for nucleophilic attack .

Q. How to resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the isoxazole ring using variable-temperature NMR. For example, hindered rotation in 3,5-dimethylisoxazole derivatives can split signals at low temperatures .

- Stereochemical Assignments : Use 2D NMR (COSY, HSQC, HMBC) to confirm coupling networks. Cross-validate with X-ray crystallography if available .

Q. What strategies improve catalytic efficiency in modifying the isoxazole ring?

- Methodological Answer :

- Metal Catalysis : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize ligand systems (e.g., PPh₃, Xantphos) .

- Enzyme-Mediated Modifications : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters without affecting the isoxazole ring .

Q. How does the electronic nature of the isoxazole substituent influence the compound’s spectroscopic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts in derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups. For example, nitro-substituted analogs show bathochromic shifts due to extended conjugation .

- IR Spectroscopy : Analyze carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) to assess electron density changes from the isoxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.